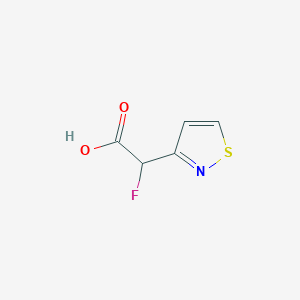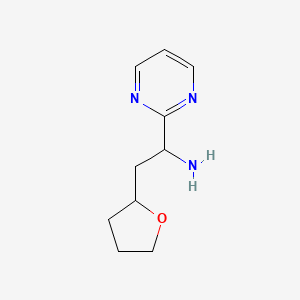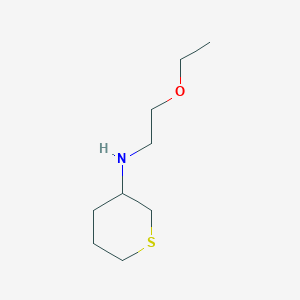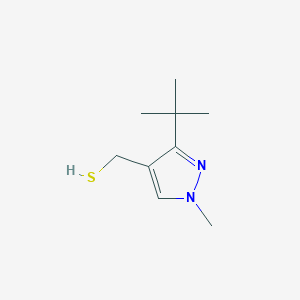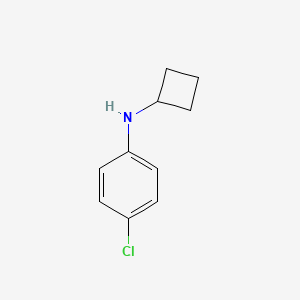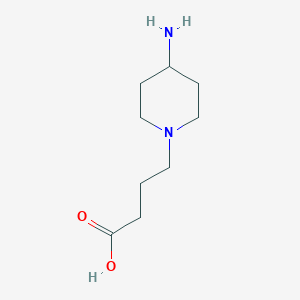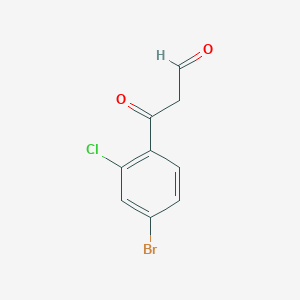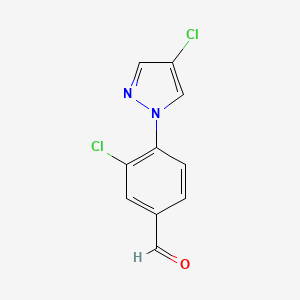
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)benzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a chloro-substituted benzaldehyde group attached to a pyrazole ring
Preparation Methods
The synthesis of 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-1H-pyrazole and 3-chlorobenzaldehyde.
Reaction Conditions: The two starting materials are subjected to a condensation reaction under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with various nucleophiles, such as hydrazines or hydroxylamines, to form hydrazones or oximes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anti-cancer, and antimicrobial compounds.
Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving the inhibition or activation of these targets, leading to therapeutic outcomes.
Comparison with Similar Compounds
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)benzaldehyde can be compared with other similar compounds, such as:
4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde: This compound has a methyl group instead of a chloro group on the pyrazole ring, which may affect its reactivity and biological activity.
3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde: Lacks the additional chloro group on the pyrazole ring, potentially altering its chemical properties and applications.
4-(3-bromo-1H-pyrazol-1-yl)benzaldehyde: Contains a bromo group instead of a chloro group, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H6Cl2N2O |
|---|---|
Molecular Weight |
241.07 g/mol |
IUPAC Name |
3-chloro-4-(4-chloropyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-4-13-14(5-8)10-2-1-7(6-15)3-9(10)12/h1-6H |
InChI Key |
KMDOYBCJHHNJBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)N2C=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


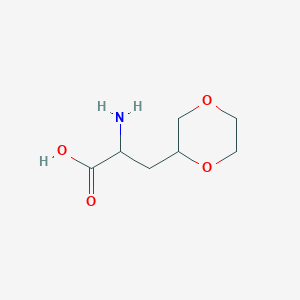
![Bicyclo[3.1.0]hexane-2-thiol](/img/structure/B13317021.png)
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine](/img/structure/B13317026.png)
![2-{1-[(2-Methylpropyl)amino]propyl}phenol](/img/structure/B13317034.png)
